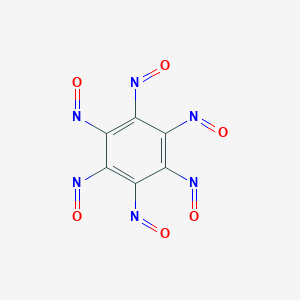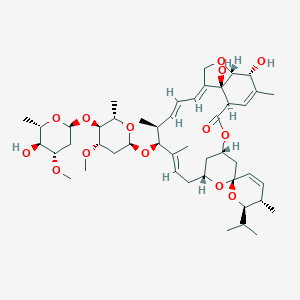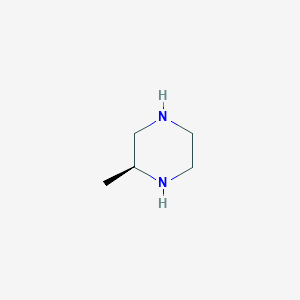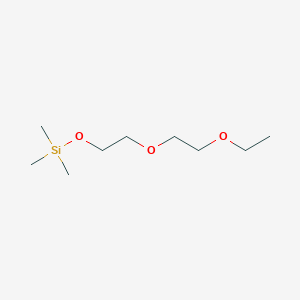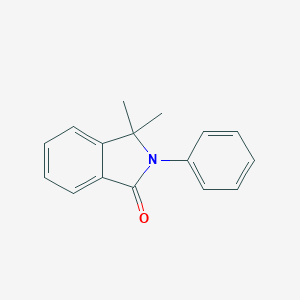
3,3-Dimethyl-2-phenylisoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-2-phenylisoindol-1-one is a compound that has been of great interest to scientists due to its unique properties and potential applications in various fields. This compound is also known as DPI or Ro 31-8220 and has been extensively studied in recent years.
作用機序
The mechanism of action of 3,3-Dimethyl-2-phenylisoindol-1-one involves its inhibition of PKC. PKC is a family of serine/threonine kinases that play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. DPI binds to the catalytic domain of PKC and inhibits its activity, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of PKC. This inhibition has been shown to have effects on various cellular processes such as cell cycle progression, apoptosis, and immune response. In addition, DPI has been shown to have antioxidant properties and may have potential applications in neuroprotection.
実験室実験の利点と制限
One of the main advantages of using 3,3-Dimethyl-2-phenylisoindol-1-one in lab experiments is its specificity for PKC. This allows researchers to study the role of PKC in various cellular processes and its potential as a therapeutic target. However, one limitation of using DPI is its potential toxicity and off-target effects, which must be carefully considered when designing experiments.
将来の方向性
There are several potential future directions for research on 3,3-Dimethyl-2-phenylisoindol-1-one. One area of interest is its potential as a therapeutic agent for various diseases such as cancer and neurodegenerative disorders. In addition, further studies are needed to understand the mechanisms of PKC inhibition by DPI and its downstream effects on cellular processes. Finally, the development of more specific and less toxic PKC inhibitors may have important implications for future research and therapeutic applications.
合成法
The synthesis of 3,3-Dimethyl-2-phenylisoindol-1-one is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction of 2-phenyl-1,3-dioxolane-4-methanol with 3,3-dimethylacrylic acid. This reaction is catalyzed by a Lewis acid such as boron trifluoride etherate in the presence of a solvent such as dichloromethane.
科学的研究の応用
3,3-Dimethyl-2-phenylisoindol-1-one has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and immunology. It has been shown to have inhibitory effects on protein kinase C (PKC) and has been used as a tool to study the role of PKC in various cellular processes.
特性
CAS番号 |
53890-83-8 |
|---|---|
分子式 |
C16H15NO |
分子量 |
237.3 g/mol |
IUPAC名 |
3,3-dimethyl-2-phenylisoindol-1-one |
InChI |
InChI=1S/C16H15NO/c1-16(2)14-11-7-6-10-13(14)15(18)17(16)12-8-4-3-5-9-12/h3-11H,1-2H3 |
InChIキー |
GBIGLHDPTGVTGF-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2C(=O)N1C3=CC=CC=C3)C |
正規SMILES |
CC1(C2=CC=CC=C2C(=O)N1C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



